Resveratrol-3,5-diacetate
Overview
Description
Resveratrol-3,5-diacetate is a derivative of resveratrol, a natural polyphenol found in several plants. It is also known as cis 3,5-Di-O-acetylresveratrol . Resveratrol has been used in traditional medicine for over 2000 years due to its wide range of beneficial properties .
Molecular Structure Analysis
This compound has a molecular weight of 312.32 and a molecular formula of C18H16O5 . Its parent compound, resveratrol, consists of two phenolic rings bonded together by a double styrene bond, forming 3,5,4’-Trihydroxystilbene .
Scientific Research Applications
Health and Survival Improvement
Resveratrol (3,5,4′-trihydroxystilbene) has been found to extend the lifespan of various species and improve health. In mice on a high-calorie diet, resveratrol shifted their physiology towards that of mice on a standard diet and significantly increased their survival. It was associated with increased insulin sensitivity, reduced insulin-like growth factor-1 levels, increased activity of key enzymes and regulators, and improved motor function. These findings suggest the potential of resveratrol in treating obesity-related disorders and diseases of aging (Baur et al., 2006).
Enhancement of Embryonic Development
Resveratrol treatment during the maturation of goat oocytes has shown to enhance the developmental competence of embryos. The treatment reduced intracellular reactive oxygen species, increased glutathione concentrations, and stimulated embryonic development. This indicates resveratrol's potential in improving reproductive and developmental processes (Mukherjee et al., 2014).
Dermal Applications
Resveratrol analogs, including diacetate, have been evaluated for their potential in dermal applications. A study found that resveratrol analogs like butyrate and isobutyrate showed greater biological activity compared to resveratrol itself, suggesting their potential use in topical applications to improve dermal health (Lephart & Andrus, 2017).
Role in Regenerative Medicine
Resveratrol has been identified for its regenerative properties, including anti-aging, anti-inflammatory, and antioxidative effects. Its application in regenerative medicine is gaining attention due to its beneficial effects against various debilitating conditions (Stokes & Mishra, 2015).
Therapeutic Potential in Cancer
Resveratrol has been extensively studied for its therapeutic potential in cancer. It has been shown to inhibit the growth of various cancer cells and affect key stages of carcinogenesis. Resveratrol targets multiple components of intracellular signaling pathways, making it a potential anti-cancer agent (Kundu & Surh, 2008).
Anti-inflammatory Effects in Lung Epithelial Cells
Resveratrol exhibits anti-inflammatory properties in human airway epithelial cells. It has been shown to inhibit the release of inflammatory mediators and affect transcription in these cells, suggesting potential applications in treating inflammatory diseases (Donnelly et al., 2004).
Mechanism of Action
Target of Action
Resveratrol-3,5-diacetate, a derivative of resveratrol, primarily targets several key proteins and pathways in the body. It has been shown to interact with proteins such as AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB , which are identified as hub target genes . These targets play crucial roles in various biological processes, including cell survival, apoptosis, inflammation, and angiogenesis .
Mode of Action
This compound interacts with its targets to induce various changes. For instance, it has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . The circadian clock is a system regulating behavior and function of the human body, thus playing a crucial role in health maintenance .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the PI3K/AKT/mTOR pathway , which is involved in cell survival and growth . Additionally, it has been shown to have effects on pathways related to neurodegenerative diseases .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Resveratrol is approximately 20% bioavailable , and its exposures (AUCs and Cmax) increase with increasing doses . Resveratrol and its three major conjugates account for 40 to 55% of the dose in urine , consistent with a high extent of absorption . Less than 1% of drug-related material was intact relative to key metabolites in plasma and urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to exhibit antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects . These effects can protect against diverse chronic diseases, such as cardiovascular diseases, cancer, liver diseases, obesity, diabetes, Alzheimer’s disease, and Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nanoparticle-based delivery systems for resveratrol have been developed to overcome limitations associated with the compound’s bioavailability and therapeutic effectiveness . Moreover, the use of supercritical CO2 fluid (SCF-CO2)-assisted impregnation has been shown to enhance the bioavailability of resveratrol .
Future Directions
Future research on resveratrol and its derivatives like Resveratrol-3,5-diacetate could focus on enhancing their bioavailability with new formulations or developing more potent analogues to augment their anticancer potency . Despite the extensive research on resveratrol, little progress has been made in translational research and clinical trials . Therefore, additional development and further clinical investigation are advocated .
Biochemical Analysis
Biochemical Properties
Resveratrol-3,5-diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to modulate autophagy, a cellular process involved in the degradation and recycling of cellular components .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to exhibit neuroprotective effects in many neurological disorders via autophagy modulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . One of the key mechanisms is the activation of the SIRT1/FoxO1 pathway, which is involved in autophagy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can protect cells against a variety of stresses that are largely involved in age-related brain pathologies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and the nature of these interactions are still being explored .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
[3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTSXNIAKDYGPK-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873867 | |
Record name | 3,5-Di-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411233-14-2 | |
Record name | 3,5-Di-O-acetylresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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